1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine
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Overview
Description
1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is fused with a piperazine ring and substituted with benzyl, isopropyl, and phenyl groups.
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant antimicrobial activity . Therefore, it is plausible that this compound may also target microbial cells or enzymes involved in microbial metabolic pathways.
Mode of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may interact with its targets, leading to inhibition of essential microbial processes, thereby exerting its antimicrobial effects.
Biochemical Pathways
Given the antimicrobial activity of similar compounds , it is plausible that this compound may interfere with essential microbial metabolic pathways, leading to inhibition of microbial growth and proliferation.
Result of Action
Based on the antimicrobial activity of similar compounds , it can be hypothesized that this compound may lead to inhibition of microbial growth and proliferation, thereby exerting its antimicrobial effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and pyrimidine derivatives.
Substitution Reactions:
Coupling Reactions: The final step often involves coupling the substituted pyrazolo[1,5-a]pyrimidine with piperazine derivatives under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride, isopropyl bromide, and phenylboronic acid in the presence of suitable catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-Methylpiperazin-1-yl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
1-benzyl-4-[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its combination of benzyl, isopropyl, and phenyl groups, along with the piperazine ring, makes it a versatile compound for various applications.
Properties
IUPAC Name |
7-(4-benzylpiperazin-1-yl)-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-20(2)24-17-25(30-15-13-29(14-16-30)19-21-9-5-3-6-10-21)31-26(28-24)23(18-27-31)22-11-7-4-8-12-22/h3-12,17-18,20H,13-16,19H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNMOEAUGMPIGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)N3CCN(CC3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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